2-(4-Aminophenoxy)acetamide
Overview
Description
2-(4-Aminophenoxy)acetamide is an organic compound with the molecular formula C8H10N2O2. It is a solid, crystalline substance that is used in various scientific research and industrial applications. The compound is characterized by the presence of an aminophenoxy group attached to an acetamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Aminophenoxy)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form 2-(4-aminophenoxy)acetic acid, which is then converted to the acetamide derivative through amidation reactions . Another method involves the Beckmann rearrangement of oximes derived from hydroxyaromatic ketones, followed by solvolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-(4-Aminophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(2-Hydroxyphenoxy)acetamide
- 2-(2-Nitrophenoxy)acetamide
Uniqueness
2-(4-Aminophenoxy)acetamide is unique due to its specific aminophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(4-aminophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCPIVADVZEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388583 | |
Record name | 2-(4-aminophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58232-55-6 | |
Record name | 2-(4-aminophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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